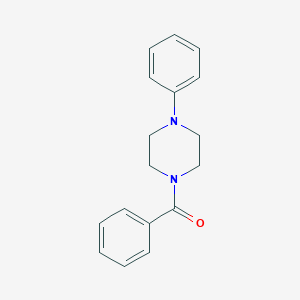

Phenyl(4-phenylpiperazin-1-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c20-17(15-7-3-1-4-8-15)19-13-11-18(12-14-19)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGJYCFPOKYNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940419 | |

| Record name | Phenyl(4-phenylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18907-52-3 | |

| Record name | MLS002694728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl(4-phenylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Phenyl(4-phenylpiperazin-1-yl)methanone

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Phenyl(4-phenylpiperazin-1-yl)methanone, a compound of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, rooted in the principles of the Schotten-Baumann reaction, and offers in-depth analysis of the characterization techniques required to verify the compound's identity and purity. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical understanding and practical, field-proven insights.

Introduction and Significance

This compound, also known as 1-benzoyl-4-phenylpiperazine, belongs to the diverse class of piperazine derivatives. Piperazines are significant pharmacophores, forming the core structure of numerous biologically active compounds with applications as antifungal, antibacterial, antimalarial, and antipsychotic agents.[1] The phenylpiperazine moiety, in particular, is a key component in several pharmaceutical drugs.[1] The synthesis and characterization of derivatives like this compound are crucial for the exploration of new therapeutic agents. This guide provides a detailed methodology for its preparation and comprehensive characterization, ensuring a solid foundation for further research and development.

Synthesis of this compound

The synthesis of this compound is effectively achieved through the acylation of 1-phenylpiperazine with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is a widely used method for synthesizing amides from amines and acyl chlorides.[2][3][4]

Underlying Principles: The Schotten-Baumann Reaction

The Schotten-Baumann reaction involves the nucleophilic acyl substitution of an amine with an acyl chloride in the presence of a base.[2] The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The nitrogen atom of the amine (1-phenylpiperazine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (benzoyl chloride) to form a tetrahedral intermediate.[3][5]

-

Elimination: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated, reforming the carbonyl double bond.[3]

-

Deprotonation: A base, typically aqueous sodium hydroxide or an organic base like pyridine, neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction.[3][4][6] This deprotonation step is crucial as it drives the reaction to completion by preventing the protonation of the amine reactant.[4][6]

The use of "Schotten-Baumann conditions" often refers to a biphasic system with an aqueous alkali base, which is particularly effective for this type of acylation.[3][7]

Sources

- 1. Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 7. grokipedia.com [grokipedia.com]

An In-depth Technical Guide to the Multifaceted Mechanisms of Action of the Phenyl(4-phenylpiperazin-1-yl)methanone Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

The phenyl(4-phenylpiperazin-1-yl)methanone core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant therapeutic potential across multiple domains, including neurology and oncology. This technical guide provides a comprehensive exploration of the multifaceted mechanisms of action associated with this chemical entity. Rather than a singular mode of action, the evidence points to a target-dependent pharmacology that is heavily influenced by the specific substitutions on the core structure. We will delve into the distinct biological activities of key derivatives, examining their roles as anticonvulsants, neuroprotective agents, and inhibitors of tubulin polymerization. This guide will synthesize data from preclinical studies, elucidate the experimental methodologies used to characterize these compounds, and provide expert insights into the structure-activity relationships that govern their diverse pharmacological profiles.

Introduction: The this compound Core - A Versatile Pharmacophore

The piperazine nucleus is a cornerstone in the design of biologically active compounds, recognized for its ability to confer favorable pharmacokinetic properties and to interact with a wide range of biological targets.[1] When incorporated into the this compound structure, it serves as a versatile template for the development of potent and selective modulators of cellular function. The inherent structural rigidity and the presence of nitrogen atoms for potential hydrogen bonding allow for precise tailoring of derivatives to achieve desired biological effects. This guide will dissect the distinct mechanisms of action that have been identified for various analogs of this parent compound, highlighting the remarkable adaptability of this chemical scaffold.

Anticonvulsant Activity: Targeting Neuronal Excitability

A significant area of investigation for this compound derivatives has been in the field of epilepsy. Several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share the core phenylpiperazine methanone structure, have demonstrated notable anticonvulsant properties in preclinical models.[2][3]

Mechanism of Action: Modulation of Voltage-Sensitive Sodium Channels

The primary mechanism underlying the anticonvulsant effects of these derivatives appears to be the modulation of neuronal voltage-sensitive sodium channels (VSSCs). In vitro studies have shown that the most potent of these compounds act as moderate binders to site 2 of the neuronal VSSC.[3] By binding to these channels, the compounds can stabilize the inactivated state of the channel, thereby reducing the repetitive firing of action potentials that is characteristic of seizure activity. This mode of action is shared by several established anti-epileptic drugs (AEDs).

Experimental Validation: From In Vivo Screening to In Vitro Binding

The initial identification of anticonvulsant activity is typically achieved through standardized in vivo screening models in rodents.

Experimental Protocol: In Vivo Anticonvulsant Screening

-

Animal Models: Male Swiss mice or Wistar rats are commonly used.

-

Compound Administration: Test compounds are typically administered intraperitoneally (i.p.) at various doses.

-

Maximal Electroshock (MES) Test: This model induces a generalized tonic-clonic seizure and is a good indicator of activity against generalized seizures. Electrodes are applied to the corneas of the animals, and a short electrical stimulus is delivered. Protection is defined as the abolition of the hind limb tonic extensor component of the seizure.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This is a model for absence seizures. A convulsant dose of pentylenetetrazole is injected subcutaneously, and the animals are observed for the presence or absence of clonic seizures.

-

6-Hz Psychomotor Seizure Model: This model is considered to be a model of therapy-resistant partial seizures. A low-frequency, long-duration electrical stimulus is delivered to the cornea. Protection is defined as the absence of seizure activity.[3]

-

Toxicity Assessment: Acute neurological toxicity is assessed using the rotarod test, where the ability of the animal to remain on a rotating rod is measured.[2]

Following promising in vivo results, in vitro assays are employed to elucidate the specific molecular target.

Experimental Protocol: Radioligand Binding Assay for VSSC Site 2

-

Tissue Preparation: Rat cortical synaptosomes are prepared as the source of the VSSCs.

-

Radioligand: [³H]batrachotoxin is a commonly used radioligand that binds to site 2 of the VSSC.

-

Assay: Synaptosomes are incubated with the radioligand in the presence and absence of the test compound at various concentrations.

-

Detection: The amount of bound radioligand is quantified by liquid scintillation counting.

-

Analysis: The data is used to determine the binding affinity (Ki) of the test compound for the VSSC.

Diagram: Experimental Workflow for Anticonvulsant Drug Discovery

Caption: Workflow for identifying and characterizing anticonvulsant compounds.

Neuroprotective Effects: Combating Neurodegenerative Processes

Derivatives of the this compound scaffold have also shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease (AD). Specifically, (4-ethyl-piperazin-1-yl)-phenylmethanone has demonstrated the ability to protect neuronal cells from the toxicity induced by beta-amyloid (Aβ) peptides.[4]

Mechanism of Action: Mitochondrial Protection and Glutamate Excitotoxicity Reduction

The neuroprotective effects of these compounds appear to be multifactorial.

-

Mitochondrial Site of Action: (4-ethyl-piperazin-1-yl)-phenylmethanone was found to reverse the Aβ-induced depletion of ATP in neuronal cells, suggesting a direct or indirect effect on mitochondrial function.[4] Mitochondria are central to neuronal health, and their dysfunction is a key pathological feature of AD.

-

Inhibition of Glutamate-Induced Neurotoxicity: Aβ is known to induce hyperactivity of the glutamatergic system, leading to excitotoxicity and neuronal cell death. The compound was also shown to inhibit the neurotoxic effects of glutamate on PC12 cells.[4] This suggests that the neuroprotective properties may, in part, be mediated by the modulation of glutamate signaling pathways.

Experimental Validation: Cellular Models of Neurotoxicity

The neuroprotective potential of these compounds is evaluated using in vitro cell-based assays that model key aspects of neurodegenerative disease pathology.

Experimental Protocol: Aβ-Induced Neurotoxicity Assay

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used as they can be differentiated into a neuronal phenotype.

-

Treatment: Cells are exposed to aggregated Aβ1-42 peptides in the presence or absence of the test compound.

-

Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity.

-

ATP Measurement: Intracellular ATP levels are determined using a luciferase-based assay to assess mitochondrial function.

-

Glutamate Toxicity Assay: Cells are treated with a high concentration of glutamate with and without the test compound, and cell viability is measured.

Diagram: Proposed Neuroprotective Mechanism of Action

Caption: Proposed mechanism of neuroprotection by this compound derivatives.

Anticancer Activity: Disruption of the Cytoskeleton

A distinct and potent mechanism of action for a series of phenyl(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles is the inhibition of tubulin polymerization.[5] These compounds have demonstrated excellent antiproliferative properties against a broad range of cancer cell lines, with some analogues exhibiting low nanomolar GI50 values.[5]

Mechanism of Action: Binding to the Colchicine Site on β-Tubulin

These derivatives exert their anticancer effects by disrupting the microtubule dynamics that are essential for cell division.

-

Inhibition of Tubulin Polymerization: The compounds potently inhibit the polymerization of tubulin into microtubules.[5]

-

Cell Cycle Arrest: This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase.[5]

-

Binding Site: Western blotting and molecular docking studies suggest that these compounds bind to the colchicine binding site on β-tubulin.[5] This binding prevents the proper formation of the mitotic spindle, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.

Experimental Validation: From Cellular Proliferation to Molecular Interactions

A multi-tiered experimental approach is used to characterize the anticancer activity and mechanism of these compounds.

Experimental Protocol: In Vitro Anticancer Evaluation

-

Cell Proliferation Assay: A panel of human cancer cell lines is treated with the test compounds at various concentrations for a prolonged period (e.g., 72 hours). Cell viability is then assessed using assays like the sulforhodamine B (SRB) assay to determine the GI50 (concentration causing 50% growth inhibition).

-

Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization is measured in a cell-free system. Purified tubulin is incubated with the compounds, and the extent of polymerization is monitored by measuring the increase in turbidity at 340 nm.

-

Cell Cycle Analysis: Cancer cells are treated with the compounds, and their DNA content is analyzed by flow cytometry after staining with a fluorescent dye like propidium iodide. This allows for the quantification of cells in different phases of the cell cycle.

-

Molecular Docking: Computational modeling is used to predict the binding mode of the compounds to the crystal structure of tubulin, providing insights into the specific molecular interactions.

Table 1: Summary of Biological Activities and Mechanisms

| Derivative Class | Therapeutic Area | Primary Mechanism of Action | Key Experimental Models |

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Anticonvulsant | Modulation of Voltage-Sensitive Sodium Channels | MES, scPTZ, 6-Hz seizure models; Radioligand binding assays |

| (4-ethyl-piperazin-1-yl)-phenylmethanone | Neuroprotection | Mitochondrial protection; Inhibition of glutamate excitotoxicity | Aβ-induced neurotoxicity assays in PC12 cells |

| Phenoxazine/Phenothiazine-derived methanones | Anticancer | Inhibition of tubulin polymerization (binding to colchicine site) | Cancer cell proliferation assays; Tubulin polymerization assays; Cell cycle analysis |

Broader Piperazine Pharmacology: Stimulant Effects

It is important to note that the broader class of piperazine derivatives, such as 1-benzylpiperazine (BZP), are known central nervous system stimulants.[6][7] These compounds typically act by enhancing the release and inhibiting the reuptake of dopamine, serotonin, and noradrenaline.[1][7] While the this compound derivatives discussed in this guide have more specific and distinct mechanisms of action, the potential for off-target effects on monoamine systems should be considered during drug development.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the design of novel therapeutic agents. The diverse mechanisms of action, ranging from ion channel modulation to cytoskeletal disruption, underscore the importance of subtle structural modifications in determining the pharmacological profile of a compound. Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for each of the identified mechanisms of action will be crucial for optimizing potency and selectivity.

-

Pharmacokinetic Profiling: Detailed ADME (absorption, distribution, metabolism, and excretion) studies are needed to assess the drug-like properties of the most promising lead compounds.

-

In Vivo Efficacy in Disease Models: Promising candidates should be evaluated in more advanced animal models of epilepsy, neurodegenerative diseases, and cancer to establish their therapeutic potential.

By continuing to explore the rich pharmacology of the this compound scaffold, researchers are well-positioned to develop novel and effective treatments for a range of challenging diseases.

References

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central. [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

-

Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. [Link]

-

N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones Derived from Phenoxazine and Phenothiazine as Highly Potent Inhibitors of Tubulin Polymerization. PubMed. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

Phenyl(4-piperazin-1-ylphenyl)methanone. PubChem. [Link]

-

1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

-

Benzylpiperazine. Wikipedia. [Link]

-

Phenyl-(4-pyrimidin-4-ylpiperazin-1-yl)methanone. PubChem. [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

-

Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. PubMed Central. [Link]

-

Methylbenzylpiperazine. Wikipedia. [Link]

-

BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones Derived from Phenoxazine and Phenothiazine as Highly Potent Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

Phenyl(4-phenylpiperazin-1-yl)methanone CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(4-phenylpiperazin-1-yl)methanone, also known as 1-benzoyl-4-phenylpiperazine, is a chemical compound belonging to the phenylpiperazine class. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The core structure, featuring a piperazine ring linked to both a phenyl group and a benzoyl moiety, serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, structural characteristics, and its emerging role in pharmacological research.

Chemical Identity and Molecular Structure

A precise understanding of the molecular architecture is fundamental to elucidating the chemical and biological properties of this compound.

CAS Number: 18907-52-3

IUPAC Name: phenyl-(4-phenylpiperazin-1-yl)methanone

Molecular Formula: C₁₇H₁₈N₂O

Molecular Weight: 266.34 g/mol

The structure of this compound is characterized by a central piperazine ring. One nitrogen atom of the piperazine ring is acylated with a benzoyl group, forming an amide linkage. The other nitrogen atom is substituted with a phenyl group. This arrangement results in an unsymmetrical piperazine derivative with distinct electronic and steric properties that influence its reactivity and biological interactions.

| Property | Value |

| CAS Number | 18907-52-3 |

| IUPAC Name | phenyl-(4-phenylpiperazin-1-yl)methanone |

| Synonyms | 1-Benzoyl-4-phenylpiperazine |

| Molecular Formula | C₁₇H₁₈N₂O |

| Molecular Weight | 266.34 g/mol |

| Canonical SMILES | C1CN(CCN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

| InChI Key | PIGJYCFPOKYNLL-UHFFFAOYSA-N |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Nodes for the atoms N1 [label="N", pos="0,0.75!", fontcolor="#202124"]; C1 [label="C", pos="-1.3,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-2.6,0.75!", fontcolor="#202124"]; N2 [label="N", pos="-2.6,-0.75!", fontcolor="#202124"]; C3 [label="C", pos="-1.3,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="0,0!", fontcolor="#FFFFFF"]; // Dummy node for ring center

C5 [label="C", pos="1.3,1.5!", fontcolor="#202124"]; O1 [label="O", pos="1.3,2.5!", fontcolor="#202124"];

// Benzoyl Phenyl Ring C6 [label="C", pos="2.6,0.75!", fontcolor="#202124"]; C7 [label="C", pos="3.9,1.5!", fontcolor="#202124"]; C8 [label="C", pos="5.2,0.75!", fontcolor="#202124"]; C9 [label="C", pos="5.2,-0.75!", fontcolor="#202124"]; C10 [label="C", pos="3.9,-1.5!", fontcolor="#202124"]; C11 [label="C", pos="2.6,-0.75!", fontcolor="#202124"];

// 4-Phenyl Ring C12 [label="C", pos="-3.9,-1.5!", fontcolor="#202124"]; C13 [label="C", pos="-5.2,-0.75!", fontcolor="#202124"]; C14 [label="C", pos="-6.5,-1.5!", fontcolor="#202124"]; C15 [label="C", pos="-6.5,-3.0!", fontcolor="#202124"]; C16 [label="C", pos="-5.2,-3.75!", fontcolor="#202124"]; C17 [label="C", pos="-3.9,-3.0!", fontcolor="#202124"];

// Edges for the piperazine ring N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4 [style=invis]; C4 -- N1 [style=invis]; C1 -- C4 [style=invis]; C2 -- C4 [style=invis]; N2 -- C4 [style=invis]; C3 -- N1;

// Edge for the benzoyl group N1 -- C5; C5 -- O1 [style=double]; C5 -- C6;

// Edges for the benzoyl phenyl ring C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C6;

// Edge for the 4-phenyl group N2 -- C12;

// Edges for the 4-phenyl ring C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C17; C17 -- C12;

}

Figure 1: Molecular Structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 1-phenylpiperazine with benzoyl chloride. This reaction is a standard method for the formation of amides and is widely applicable.

Figure 2: General Synthesis Workflow.

Experimental Protocol:

The following protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

1-Phenylpiperazine

-

Benzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenylpiperazine (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution. The triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Acylation: Cool the mixture in an ice bath (0 °C). Slowly add benzoyl chloride (1.0 to 1.1 equivalents) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (1-phenylpiperazine) is consumed.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for purification.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Pharmacological Significance and Potential Applications

The phenylpiperazine scaffold is a well-established pharmacophore present in numerous centrally acting drugs. Derivatives of phenylpiperazine are known to interact with various neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. This broad receptor-binding profile makes them attractive candidates for the development of drugs targeting a range of neurological and psychiatric disorders.

While specific pharmacological studies on this compound are limited, research on structurally related compounds suggests several potential areas of application:

-

Neuroprotective Agents: Some derivatives of (4-ethyl-piperazin-1-yl)-phenylmethanone have shown neuroprotective properties against β-amyloid-induced toxicity, suggesting a potential therapeutic avenue for Alzheimer's disease.[1]

-

Anticonvulsant Activity: N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing efficacy in animal models of epilepsy.[2]

-

Receptor Modulation: The phenylpiperazine moiety is a key structural feature in many compounds that modulate the activity of serotonin and dopamine receptors, which are important targets in the treatment of depression, anxiety, and psychosis.[3]

The exploration of this compound and its analogues as modulators of these key CNS targets represents a promising area for future drug discovery efforts.

Safety and Handling

Detailed toxicological data for this compound is not extensively available. However, based on the safety data for its precursor, 1-phenylpiperazine, and general laboratory safety practices for handling chemical reagents, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of potentially bioactive molecules. Its synthesis is straightforward, and the growing body of research on phenylpiperazine derivatives highlights the potential of this compound class in the development of novel therapeutics for central nervous system disorders. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

-

Organic Syntheses. 1-benzylpiperazine. Available at: [Link].

- Ismaili, L., et al. (2009). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry, 52(23), 7549-7553.

-

PubChem. 1-Benzoylpiperazine. National Center for Biotechnology Information. Available at: [Link].

-

PrepChem. Synthesis of 4-phenylpiperazine. Available at: [Link].

- Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 348(10), 710-723.

-

Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Available at: [Link].

-

PubChem. Phenyl(4-piperazin-1-ylphenyl)methanone. National Center for Biotechnology Information. Available at: [Link].

- Sowa, M., et al. (2018). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 34(4), 735-748.

-

Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link].

-

ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. Available at: [Link].

-

PubChem. Phenyl-(4-pyrimidin-4-ylpiperazin-1-yl)methanone. National Center for Biotechnology Information. Available at: [Link].

-

Royal Society of Chemistry. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available at: [Link].

-

PubMed. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Available at: [Link].

-

PubMed Central. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Available at: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].

-

SpectraBase. Phenyl-piperidin-3-yl-methanone. Available at: [Link].

-

PubMed. Toxicology and carcinogenesis studies of alpha-methylstyrene (Cas No. 98-83-9) in F344/N rats and B6C3F1 mice (inhalation studies). Available at: [Link].

-

ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. Available at: [Link].

-

ResearchGate. Synthesis, infrared spectral studies and theoretical calculations of 4-phenyl-4,5-dihydrobenzo[ f][1][4]oxazepin-3(2 H)-one (thione). Available at: [Link].

-

PubMed. NTP Toxicology and Carcinogenesis Studies of Benzaldehyde (CAS No. 100-52-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). Available at: [Link].

Sources

An In-Depth Technical Guide to the Solubility and Stability of Phenyl(4-phenylpiperazin-1-yl)methanone

This guide provides a comprehensive framework for characterizing the solubility and stability of Phenyl(4-phenylpiperazin-1-yl)methanone, a critical process in its evaluation as a potential drug candidate. As professionals in drug development, we understand that a thorough grasp of a molecule's physicochemical properties is not merely a regulatory requirement but the very foundation of rational formulation design and successful clinical outcomes. This document moves beyond rote protocols to explain the causality behind each experimental choice, ensuring a robust and scientifically sound assessment.

Introduction: The Critical Role of Physicochemical Characterization

This compound belongs to a chemical class that has garnered significant interest for its diverse biological activities, with derivatives showing potential as neuroprotective, anticonvulsant, and MAGL inhibitors.[1][2][3] The core structure, featuring a phenylmethanone moiety linked to a phenylpiperazine group, presents specific physicochemical challenges and opportunities. The piperazine nitrogen imparts basic properties, suggesting pH-dependent solubility, while the amide linkage represents a potential hotspot for hydrolytic degradation.[4]

Understanding the solubility and stability of this molecule is paramount. Solubility directly influences bioavailability, while stability dictates shelf-life, storage conditions, and the safety profile by controlling the formation of potentially toxic degradants.[5] This guide outlines a systematic, phase-appropriate strategy for generating this crucial data package, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6][7]

Solubility Profiling: Beyond a Single Number

Solubility is not a static value but a dynamic property influenced by the surrounding environment. Our goal is to build a comprehensive profile that predicts the molecule's behavior from the laboratory bench to the gastrointestinal (GI) tract.

Rationale for a Multi-Faceted Approach

A tiered approach to solubility assessment is essential. We begin with fundamental measurements and progressively move to more complex, physiologically relevant systems. This strategy allows for early identification of biopharmaceutical risks, such as poor absorption or significant food effects.

-

Equilibrium (Thermodynamic) Solubility: This is the gold-standard measurement of a compound's saturation point in a given medium. It provides the most stable and reproducible value, forming the basis for biopharmaceutical classification.

-

pH-Solubility Profile: Given the basic piperazine moiety, the ionization state of this compound will change dramatically across the pH range of the GI tract (pH 1-8). Mapping this relationship is critical to predicting where the drug will dissolve in vivo.

-

Biorelevant Media Solubility: The human GI tract is not a simple aqueous buffer. It contains bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds.[8][9] Testing in simulated gastric and intestinal fluids, both in the fasted (FaSSGF, FaSSIF) and fed (FeSSIF) states, provides invaluable insight into real-world dissolution and potential food effects.[10][11]

Experimental Workflow for Solubility Assessment

The following diagram outlines the logical flow for a comprehensive solubility characterization.

Caption: Logical workflow for solubility characterization.

Detailed Experimental Protocols

Protocol 2.3.1: Equilibrium Solubility via Shake-Flask Method

-

Preparation: Prepare a series of buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) and biorelevant media (FaSSGF, FaSSIF, FeSSIF) according to established formulations.[12]

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each medium in a sealed vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (24-72 hours) to ensure equilibrium is reached. Periodically sample and analyze to confirm the concentration has plateaued.

-

Sample Processing: After equilibration, separate the undissolved solid from the saturated solution using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV or LC-MS method.[13]

-

Validation: Visually inspect the remaining solid to ensure no polymorphic or phase transformation has occurred during the experiment.

Anticipated Data Summary

The collected data should be summarized to allow for clear interpretation and comparison across conditions.

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Standard Deviation |

| 0.1 M HCl | 1.2 | 37 | Data | Data |

| Acetate Buffer | 4.5 | 37 | Data | Data |

| Phosphate Buffer | 6.8 | 37 | Data | Data |

| FaSSGF | 1.6 | 37 | Data | Data |

| FaSSIF | 6.5 | 37 | Data | Data |

| FeSSIF | 5.0 | 37 | Data | Data |

| Caption: Table 1. Template for summarizing solubility data. |

Stability Profiling: Predicting and Preventing Degradation

Stability testing is a systematic process to understand how a drug substance changes over time under the influence of environmental factors. It is essential for identifying degradation pathways, developing stable formulations, and establishing a re-test period.

The Strategy: Forced Degradation and Long-Term Studies

Our stability evaluation is a two-pronged approach:

-

Forced Degradation (Stress Testing): We intentionally expose the drug to harsh conditions (acid, base, oxidation, light, heat) that are more severe than accelerated stability conditions.[5] The primary goals are not to determine shelf-life, but to rapidly identify likely degradation products and to prove our analytical method can separate these degradants from the parent compound, making it "stability-indicating."[5][14] A target degradation of 5-20% is ideal, as it generates sufficient degradants for detection without leading to complex secondary degradation.[15]

-

Formal (ICH) Stability Studies: These are long-term studies conducted under controlled storage conditions as defined by ICH Q1A(R2).[7][16] This data provides direct evidence for establishing the re-test period and recommended storage conditions for the drug substance.

Forced Degradation: Unveiling Potential Liabilities

The structure of this compound suggests several potential degradation pathways that must be investigated.

Caption: Hypothetical degradation pathways for the target molecule.

Protocol 3.2.1: General Procedure for Forced Degradation

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).[15]

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock with 0.1 M HCl.

-

Base Hydrolysis: Dilute the stock with 0.1 M NaOH.

-

Neutral Hydrolysis: Dilute the stock with purified water.

-

Oxidation: Dilute the stock with a solution of 3% hydrogen peroxide.

-

Thermal: Place solutions from all conditions, plus a control solution (diluted in mobile phase), in a controlled temperature oven (e.g., 60°C). Also, expose the solid drug substance to dry heat (e.g., 80°C).

-

-

Photostability: Expose both the solid drug substance and a solution to a calibrated light source providing UV and visible output, as specified in ICH Q1B.[17] A dark control must be run in parallel.

-

Timepoints: Sample each condition at appropriate time points (e.g., 2, 8, 24, 48 hours). For base hydrolysis, which is often rapid, shorter timepoints may be necessary.

-

Quenching: If necessary, neutralize acid/base samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC/UPLC method with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to aid in the identification of degradants.

Anticipated Forced Degradation Data Summary

Results should be tabulated to clearly show the molecule's susceptibility to different stress factors.

| Stress Condition | Time (hr) | Temperature (°C) | % Assay Remaining | % Degradation | No. of Degradants >0.1% |

| 0.1 M HCl | 48 | 60 | Data | Data | Data |

| 0.1 M NaOH | 8 | 60 | Data | Data | Data |

| Water | 48 | 60 | Data | Data | Data |

| 3% H₂O₂ | 24 | RT | Data | Data | Data |

| Thermal (Solid) | 72 | 80 | Data | Data | Data |

| Photolytic (Solid) | ICH Q1B | RT | Data | Data | Data |

| Caption: Table 2. Template for summarizing forced degradation results. |

Formal ICH Stability Studies

Following the insights gained from forced degradation, a formal stability study is initiated on at least three primary batches of the drug substance to provide the definitive data for regulatory submission.[16][17]

Protocol 3.4.1: Long-Term and Accelerated Stability Study

-

Batch Selection: Select at least three representative batches of this compound. The quality of these batches should be representative of the material to be used in clinical studies and commercial production.[7]

-

Packaging: Store the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

Storage Conditions: Place samples into calibrated stability chambers set to the following ICH conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Pull samples and test at specified intervals.[16][17]

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Tests: At each timepoint, perform a full suite of tests including, but not limited to: Assay, appearance, identification, and degradation products/impurities by a validated stability-indicating method.

Conclusion: Synthesizing Data for Forward Momentum

The comprehensive solubility and stability data generated through this guide are foundational to the successful development of this compound. The solubility profile will directly inform the Biopharmaceutics Classification System (BCS) designation and guide formulation scientists in selecting appropriate excipients and technologies to ensure adequate bioavailability. The stability profile, beginning with forced degradation, will validate the analytical methods and reveal the molecule's intrinsic liabilities, allowing for the development of a robust formulation and the definition of appropriate packaging and storage conditions to ensure patient safety and product efficacy throughout its shelf-life. This rigorous, science-driven approach mitigates downstream risk and accelerates the path to clinical application.

References

-

The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. (n.d.). Biorelevant.com. Retrieved January 15, 2026, from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved January 15, 2026, from [Link]

-

How Biorelevant Testing Can Help Oral Drug Development. (n.d.). Biorelevant.com. Retrieved January 15, 2026, from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2023, November 28). European Medicines Agency. Retrieved January 15, 2026, from [Link]

-

A review on development of biorelevant dissolution medium. (2012). SciSpace. Retrieved January 15, 2026, from [Link]

-

CPMP/ICH/2736/99. (2003). ICH Topic Q1A Stability Testing of New Drug Substances and Products. European Medicines Agency. Retrieved January 15, 2026, from [Link]

-

ICH Stability Testing Guidelines. (n.d.). SNS Courseware. Retrieved January 15, 2026, from [https://www.courseware.sns.it/farmchim/ICH STABILITY TESTING GUIDELINES.pdf]([Link] STABILITY TESTING GUIDELINES.pdf)

-

Quality Guidelines. (n.d.). ICH. Retrieved January 15, 2026, from [Link]

-

Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. (2024, March 4). Pharma Lesson. Retrieved January 15, 2026, from [Link]

-

Phenyl(4-piperazin-1-ylphenyl)methanone. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Phenyl-(4-pyrimidin-4-ylpiperazin-1-yl)methanone. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Sharma, M. K. (2017). Bio-relevant Dissolution Media Development. Journal of Bioequivalence & Bioavailability. Retrieved January 15, 2026, from [Link]

-

Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. Retrieved January 15, 2026, from [Link]

-

Si-Ateh, A. L., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

-

Stankovic, J., et al. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Retrieved January 15, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 15, 2026, from [Link]

-

Jorgensen, L., et al. (2010). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved January 15, 2026, from [Link]

-

Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved January 15, 2026, from [Link]

-

de Freitas, R. S. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals. Retrieved January 15, 2026, from [Link]

-

de Freitas, R. S. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. Semantic Scholar. Retrieved January 15, 2026, from [Link]

-

Grifasi, F., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Future Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

Fernandez-Bachiller, M. I., et al. (2010). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

-

Kaminski, K., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

Sources

- 1. Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isaacpub.org [isaacpub.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. biorelevant.com [biorelevant.com]

- 9. scispace.com [scispace.com]

- 10. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmalesson.com [pharmalesson.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmtech.com [pharmtech.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. database.ich.org [database.ich.org]

- 17. snscourseware.org [snscourseware.org]

Unlocking Therapeutic Potential: A Technical Guide to Phenyl(4-phenylpiperazin-1-yl)methanone Analogues and Their Molecular Targets

Introduction: The Versatility of the Phenylpiperazine Scaffold

The Phenyl(4-phenylpiperazin-1-yl)methanone core structure represents a privileged scaffold in medicinal chemistry, giving rise to a diverse class of analogues with a broad spectrum of pharmacological activities.[1] The inherent structural features of the phenylpiperazine moiety, particularly its ability to engage in various non-covalent interactions, make it an ideal building block for designing ligands that can potently and selectively interact with a range of biological targets.[2] This versatility has led to the exploration of these analogues in numerous therapeutic areas, including oncology, neurodegenerative diseases, and disorders of the central nervous system. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of this compound analogues, detailed experimental protocols for their evaluation, and an exploration of the underlying signaling pathways.

I. Oncogenic Kinase Inhibition: Targeting the Epidermal Growth Factor Receptor (EGFR)

The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, is a critical regulator of cell proliferation, survival, and differentiation.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Phenylpiperazine derivatives have emerged as a promising class of EGFR tyrosine kinase inhibitors.[4]

Mechanistic Insight: Disrupting the EGFR Signaling Cascade

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately drive tumor growth and survival. This compound analogues can be designed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling.

Signaling Pathway: EGFR Activation and Downstream Cascades

Caption: EGFR signaling pathway and the inhibitory action of phenylpiperazine analogues.

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of this compound analogues against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

LanthaScreen™ Eu-anti-phosphotyrosine antibody

-

GFP-tagged poly-GT substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test compounds (Phenylpiperazine analogues) dissolved in DMSO

-

Low-volume 384-well plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate.

-

Enzyme and Substrate Preparation: Dilute the EGFR enzyme and GFP-poly-GT substrate in kinase buffer to the desired concentrations.

-

Kinase Reaction Initiation: Add the enzyme and substrate mixture to the wells containing the test compounds.

-

ATP Addition: To start the kinase reaction, add ATP to all wells. The final ATP concentration should be at or near the Km for EGFR.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction by adding EDTA. Add the Eu-anti-phosphotyrosine antibody.

-

Signal Reading: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (GFP) and 665 nm (Europium).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 520 nm emission). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Quantitative Data: EGFR Inhibitory Activity

| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) | Reference |

| 3p | N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivative | A549 | 0.05 | [4] |

| 3p | N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivative | HeLa | 0.08 | [4] |

| 3p | N-(4,6-dimethoxypyrimidin-2-yl)-2-(piperazin-1-yl)acetamide derivative | MCF-7 | 0.22 | [4] |

| 4b | 2-thioxo-4-imidazolidin-4-one derivative | EGFR | 0.178 | [5] |

| 4c | 2-thioxo-4-imidazolidin-4-one derivative | EGFR | 0.090 | [5] |

| 4d | 2-thioxo-4-imidazolidin-4-one derivative | EGFR | 0.128 | [5] |

| 4e | 2-thioxo-4-imidazolidin-4-one derivative | EGFR | 0.107 | [5] |

II. Modulation of the Endocannabinoid System: Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[6] Inhibition of MAGL elevates 2-AG levels, which can produce therapeutic effects in a variety of disorders, including neurodegenerative diseases, inflammation, and cancer.[7] A phenyl(piperazin-1-yl)methanone derivative has been identified as a reversible inhibitor of MAGL.[8]

Mechanistic Insight: Enhancing Endocannabinoid Signaling

2-AG is an endogenous ligand for the cannabinoid receptors CB1 and CB2. By inhibiting MAGL, this compound analogues can increase the concentration and duration of action of 2-AG at these receptors, thereby potentiating endocannabinoid signaling. This can lead to a range of physiological effects, including neuroprotection and analgesia.

Signaling Pathway: Endocannabinoid Signaling and MAGL Inhibition

Caption: Endocannabinoid signaling at the synapse and the role of MAGL inhibition.

Experimental Protocol: Fluorometric MAGL Activity Assay

This protocol describes a fluorometric assay to determine the IC₅₀ values of this compound analogues against MAGL.

Materials:

-

Human recombinant MAGL

-

MAGL substrate (e.g., 4-Nitrophenyl acetate)

-

Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Setup: Add a small volume of each compound dilution to the wells of the microtiter plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the diluted MAGL enzyme to all wells except the negative control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add the MAGL substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Signal Measurement: Measure the absorbance of the product (e.g., 4-nitrophenol) at the appropriate wavelength (e.g., 405 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data: MAGL Inhibitory Activity

| Compound ID | Modification | IC₅₀ (µM) | Reference |

| 1 | Phenyl(piperazin-1-yl)methanone derivative | 23.3 | [7] |

| 4 | Phenyl(piperazin-1-yl)methanone derivative | 6.1 | [7][8] |

| CL6a | (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone | Ki = 8.6 | [9] |

| 17b | (4-(4-Chlorobenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone | Ki = 0.65 | [9] |

III. Neuromodulation: Targeting Serotonergic Receptors

The phenylpiperazine scaffold is a well-established pharmacophore for ligands of serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₁A subtype.[2] This makes this compound analogues attractive candidates for the development of drugs targeting a range of neuropsychiatric disorders, including anxiety and depression.

Mechanistic Insight: Interacting with the Serotonergic Synapse

Phenylpiperazine analogues can act as agonists, partial agonists, or antagonists at 5-HT receptors. For example, by acting as agonists at presynaptic 5-HT₁A autoreceptors, they can reduce the firing rate of serotonergic neurons and decrease serotonin release. Postsynaptically, their interaction with 5-HT₁A receptors can modulate neuronal excitability and downstream signaling pathways.

Signaling Pathway: Serotonergic Synapse and Receptor Interaction

Caption: The serotonergic synapse, illustrating points of modulation by phenylpiperazine analogues.

Experimental Protocol: 5-HT₁A Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound analogues for the 5-HT₁A receptor.

Materials:

-

Cell membranes expressing the human 5-HT₁A receptor

-

Radioligand (e.g., [³H]8-OH-DPAT)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

-

Test compounds dissolved in DMSO

-

Non-specific binding determinator (e.g., 10 µM 5-HT)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Compound and Reagent Preparation: Prepare serial dilutions of the test compounds. Dilute the cell membranes and radioligand in assay buffer.

-

Assay Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either a test compound dilution, buffer (for total binding), or the non-specific binding determinator.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound and then calculate the Ki value using the Cheng-Prusoff equation.

Quantitative Data: 5-HT₁A Receptor Binding Affinity

| Compound ID | Modification | Ki (nM) | Reference |

| 7 | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 1.2 | [10] |

| 9 | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 21.3 | [10] |

| - | 2-OCH₃ and 3-Cl derivatives | 24-143 | [11] |

| - | Unsubstituted and 3-Cl derivatives (5-HT2A) | 8-66 | [11] |

| - | 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives | IC₅₀ = 0.3 | [12] |

IV. Anticonvulsant Activity: Targeting Voltage-Gated Sodium Channels

Certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have demonstrated anticonvulsant activity, with evidence suggesting that they act by modulating voltage-gated sodium channels.[13][14] These channels are crucial for the initiation and propagation of action potentials in neurons, and their blockade can reduce neuronal hyperexcitability associated with seizures.[15]

Mechanistic Insight: Stabilizing the Inactivated State

Voltage-gated sodium channels cycle through resting, open, and inactivated states. Many anticonvulsant drugs exhibit use-dependent blockade, meaning they preferentially bind to and stabilize the inactivated state of the channel. This prevents the channel from returning to the resting state and firing another action potential, thereby dampening high-frequency neuronal firing that occurs during a seizure.

Experimental Workflow: Patch-Clamp Electrophysiology for Sodium Channel Blockade

Caption: Workflow for assessing sodium channel blockade using patch-clamp electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general outline for assessing the inhibitory effects of this compound analogues on voltage-gated sodium channels using the whole-cell patch-clamp technique.

Materials:

-

Cell line expressing the target sodium channel subtype (e.g., HEK293 cells)

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

Internal solution (e.g., containing CsF, CsCl, NaCl, EGTA, HEPES)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Glass micropipettes

-

Test compounds dissolved in external solution

Procedure:

-

Cell Preparation: Plate the cells on glass coverslips for recording.

-

Pipette Preparation: Pull glass micropipettes and fill them with the internal solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a holding potential (e.g., -100 mV) and apply depolarizing voltage steps to elicit sodium currents. Record the baseline currents.

-

Compound Application: Perfuse the cell with the external solution containing the test compound at a specific concentration.

-

Post-Compound Recording: After a brief incubation period, record the sodium currents again in the presence of the compound.

-

Data Analysis: Measure the peak inward sodium current before and after compound application to determine the percentage of inhibition. Repeat for a range of concentrations to generate a dose-response curve and calculate the IC₅₀ value.

Quantitative Data: Anticonvulsant Activity

| Compound ID | Modification | Test | ED₅₀ (mg/kg) | Reference |

| 9a | N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | MES (oral, rats) | 20.78 | [16] |

| 11i | N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | MES (i.p., mice) | 132.13 | [16] |

| 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide | MES | 49.6 | [17] |

| 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide | scPTZ | 67.4 | [17] |

| 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide | 6 Hz (32 mA) | 31.3 | [17] |

| 14 | 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide | 6 Hz (44 mA) | 63.2 | [17] |

| 5c | (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone | MES (oral, rat) | 6.20 | [18] |

| 6f | N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide | MES | 13.1 | [19] |

| 6f | N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide | scPTZ | 19.7 | [19] |

| 6l | N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide | MES | 9.1 | [19] |

| 6l | N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide | scPTZ | 19.0 | [19] |

V. Neuroprotection: Counteracting Excitotoxicity and Amyloid-Beta Toxicity

This compound analogues have also shown promise as neuroprotective agents, with the ability to mitigate neuronal damage induced by excitotoxicity and beta-amyloid (Aβ) peptides, both of which are implicated in the pathogenesis of Alzheimer's disease.[20]

Mechanistic Insight: A Multi-pronged Approach to Neuronal Survival

The neuroprotective effects of these compounds appear to be multifactorial. They have been shown to inhibit glutamate-induced neurotoxicity, potentially by modulating glutamate receptor activity or downstream signaling pathways.[20] Additionally, some analogues can reverse Aβ-induced ATP depletion, suggesting a protective effect on mitochondrial function.[20]

Experimental Protocol: Aβ-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol describes a cell-based assay to evaluate the neuroprotective effects of this compound analogues against Aβ-induced toxicity in the human neuroblastoma SH-SY5Y cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin/streptomycin

-

Aβ₁₋₄₂ peptide

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

-

Aβ Exposure: Add aggregated Aβ₁₋₄₂ peptide to the wells to induce toxicity. Include control wells with no Aβ and wells with Aβ but no test compound.

-

Incubation: Incubate the cells for 24-48 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC₅₀ value for the neuroprotective effect of each compound.

Conclusion: A Scaffold with Broad Therapeutic Horizons

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The analogues derived from this core structure have demonstrated potent activity against a range of clinically relevant targets, including oncogenic kinases, key enzymes in the endocannabinoid system, neuromodulatory receptors, and ion channels. The in-depth technical information and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the vast therapeutic potential of this versatile chemical class. Through continued investigation and optimization, this compound analogues hold the promise of yielding next-generation therapies for a multitude of human diseases.

References

-

Grana, R. A., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 589-596. [Link]

-

Grana, R. A., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ResearchGate. [Link]

-

Sun, J., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 13934. [Link]

-

Obniska, J., et al. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry, 44(5), 2224-2233. [Link]

-

Kaminski, K., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 347(6), 418-429. [Link]

-

Saeed, A., et al. (2020). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Molecules, 25(23), 5738. [Link]

-

Kaminski, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5804-5807. [Link]

-

White, H. S., et al. (2008). Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin-lidocaine pharmacophore. Bioorganic & Medicinal Chemistry Letters, 18(1), 256-260. [Link]

-

Ismaili, L., et al. (2009). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Journal of Medicinal Chemistry, 52(23), 7549-7553. [Link]

-

Gil-Parrado, S., et al. (2020). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 373(1), 101-113. [Link]

-

Sun, J., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed. [Link]

-

A. A. K. (2021). Representative MAGL inhibitors along with their IC 50 value. ResearchGate. [Link]

-

Kaminski, K., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

-

Grana, R. A., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7236-7255. [Link]

-

Kelder, J., et al. (1998). N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. Journal of Medicinal Chemistry, 41(25), 5024-5032. [Link]

-

Staroń, J., et al. (2021). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure, 1225, 129107. [Link]

-

Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1705. [Link]

-

Obniska, J., et al. (2016). Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives. ResearchGate. [Link]

-

Santagada, V., et al. (1995). High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2. Journal of Medicinal Chemistry, 38(22), 4514-4518. [Link]

-

Curtis, M. J., et al. (2004). Sodium Channel Blocking and Antiarrhythmic Actions of the Novel Arylpiperazine rsd992. Journal of Pharmacology and Experimental Therapeutics, 310(1), 356-364. [Link]

-

Hassan, A. A., et al. (2022). Synthesis of bis-thiohydantoin derivatives as an antiproliferative agents targeting EGFR inhibitory pathway. Helda - University of Helsinki. [Link]

-

Leach, M. J., et al. (1996). Prototypic first-generation sodium-channel blockers. ResearchGate. [Link]

-

Siddiqui, N., et al. (2014). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 505-516. [Link]

-

Klein, P. (2021). Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. Practical Neurology. [Link]

-

Wujec, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(11), 3295. [Link]

-

Li, Y., et al. (2021). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 26(16), 4979. [Link]

Sources

- 1. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. helda.helsinki.fi [helda.helsinki.fi]

- 6. Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]

- 16. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MDPI [mdpi.com]

- 18. Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]